Nav1.7 blocker 24

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nav1.7ブロッカー24は、末梢神経系に主に発現する電位依存性ナトリウムチャネルNav1.7を標的とする化合物です。 このチャネルは、侵害受容ニューロンにおける活動電位の発生と伝播に重要な役割を果たしており、疼痛管理療法の重要な標的となっています .

準備方法

合成経路と反応条件

Nav1.7ブロッカー24の合成には、重要な中間体の形成とその後の官能基化を含む複数の段階が含まれます。

工業生産方法

Nav1.7ブロッカー24の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。 これには、高収率と高純度を確保するための反応条件の最適化と、堅牢な精製技術の実装が含まれます。 連続フロー反応器と自動合成プラットフォームの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

Nav1.7ブロッカー24は、次のようないくつかのタイプの化学反応を起こします。

酸化: 酸素含有官能基の導入。

還元: 酸素の除去または水素原子の付加。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。 反応条件は通常、反応を完了させるために制御された温度、特定の溶媒、および触媒を必要とします .

生成される主要な生成物

これらの反応から生成される主要な生成物には、最終的なNav1.7ブロッカー24化合物を得るためにさらに官能基化される、さまざまな中間体があります。 これらの中間体は、多くの場合、化合物の生物活性に不可欠な重要な官能基を含んでいます .

科学研究への応用

Nav1.7ブロッカー24は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Nav1.7 blocker 24 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of sodium channel blockers.

Biology: Investigated for its role in modulating neuronal excitability and pain signaling pathways

Medicine: Explored as a potential therapeutic agent for the treatment of chronic pain conditions

Industry: Utilized in the development of new analgesic drugs and pain management therapies

作用機序

Nav1.7ブロッカー24は、Nav1.7チャネルの電位センサー領域に結合することにより、その活性を阻害することで効果を発揮します。 この阻害により、侵害受容ニューロンにおける活動電位の発生と伝播が阻止され、痛みのシグナル伝達が減少します。 含まれる分子標的には、Nav1.7チャネルの電位センサー領域と孔形成領域があります .

類似化合物との比較

類似化合物

Nav1.7ブロッカー24に類似する化合物には、以下が含まれます。

カルバマゼピン: ナトリウムチャネルも標的とする、広く使用されている抗痙攣薬および鎮痛薬.

ブピバカイン: 痛みを和らげるためにナトリウムチャネルをブロックする局所麻酔薬.

ラコサミド: ナトリウムチャネルの活性を調節する抗てんかん薬.

独自性

Nav1.7ブロッカー24は、Nav1.7チャネルに対する高い選択性で独自性があり、標的外の効果の可能性を減らし、疼痛管理療法としての可能性を高めています。 その独特の結合様式と構造的特徴は、他のナトリウムチャネルブロッカーとは異なっており、さらなる開発のための有望な候補となっています .

特性

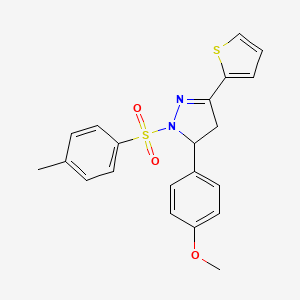

IUPAC Name |

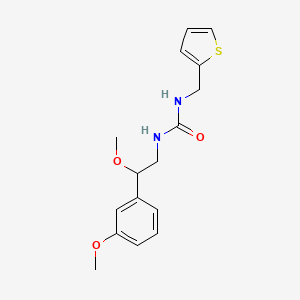

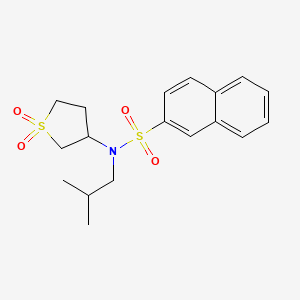

2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2F3N3O3/c1-11-13(19(28-31-11)18-14(21)3-2-4-15(18)22)7-16(29)26-8-12-5-6-17(27-9-12)30-10-20(23,24)25/h2-6,9H,7-8,10H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEIDCOJJGHLKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)

![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2364780.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)